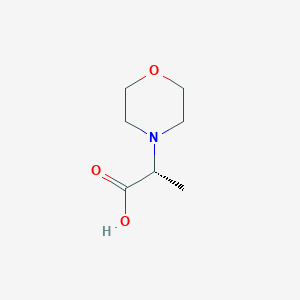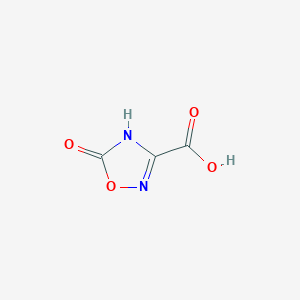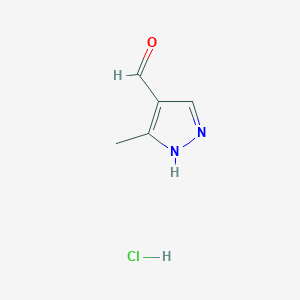
5-(2,4-Difluorophenyl)pyridin-3-ol
Übersicht
Beschreibung
5-(2,4-Difluorophenyl)pyridin-3-ol, also known as 5-DFPP, is a fluorinated pyridinol compound that has a wide range of applications in scientific research. It is a synthetic compound that is used in a variety of laboratory experiments, including studies of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Difluorophenyl)pyridin-3-ol has been used in various fields of scientific research, including pharmacology, biochemistry, and neuroscience. In pharmacology, it has been used to study the pharmacokinetics of drugs and their interactions with the body. In biochemistry, it has been used to study the structure and function of proteins. In neuroscience, it has been used to study the effects of drugs on the nervous system.
Wirkmechanismus
The mechanism of action of 5-(2,4-Difluorophenyl)pyridin-3-ol is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase. It is also believed to interact with certain receptors, such as the serotonin receptor, which may explain its effects on the nervous system.
Biochemical and Physiological Effects
5-(2,4-Difluorophenyl)pyridin-3-ol has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce pain. It has also been shown to have an effect on the central nervous system, including the ability to reduce anxiety and improve cognitive performance.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2,4-Difluorophenyl)pyridin-3-ol in laboratory experiments include its high purity, its low cost, and its relatively low toxicity. However, there are some limitations to using 5-(2,4-Difluorophenyl)pyridin-3-ol in lab experiments, such as its limited availability and its relatively short shelf life.
Zukünftige Richtungen
There are many potential future directions for research involving 5-(2,4-Difluorophenyl)pyridin-3-ol. One potential direction is to further study its mechanism of action, in order to better understand its biochemical and physiological effects. Another potential direction is to study its potential applications in the treatment of various diseases, such as cancer and neurological disorders. Finally, further research could be done to develop new methods of synthesizing 5-(2,4-Difluorophenyl)pyridin-3-ol with improved purity and stability.
Eigenschaften
IUPAC Name |
5-(2,4-difluorophenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-8-1-2-10(11(13)4-8)7-3-9(15)6-14-5-7/h1-6,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPPJBONYYWHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=CN=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682700 | |
| Record name | 5-(2,4-Difluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Difluorophenyl)pyridin-3-ol | |
CAS RN |
1258616-04-4 | |
| Record name | 5-(2,4-Difluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole](/img/structure/B3094368.png)



![8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3094389.png)
![ethyl 5-[(3-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3094401.png)




![5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol](/img/structure/B3094458.png)

![6-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3094469.png)